molecular formula C8H6N4O3S B11476304 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde

5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde

Cat. No.: B11476304
M. Wt: 238.23 g/mol
InChI Key: LWUHRRYMPAGRRZ-UHFFFAOYSA-N
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Description

5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde is a chemical compound that features a thiophene ring substituted with a nitrotriazole moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: H2, Pd/C, NaBH4 (sodium borohydride)

    Substitution: Br2 (bromine), HNO3 (nitric acid), FeCl3 (ferric chloride)

Major Products

    Oxidation: 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carboxylic acid

    Reduction: 5-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde

    Substitution: Various substituted thiophene derivatives

Properties

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

5-[(3-nitro-1,2,4-triazol-1-yl)methyl]thiophene-3-carbaldehyde

InChI

InChI=1S/C8H6N4O3S/c13-3-6-1-7(16-4-6)2-11-5-9-8(10-11)12(14)15/h1,3-5H,2H2

InChI Key

LWUHRRYMPAGRRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C=O)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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